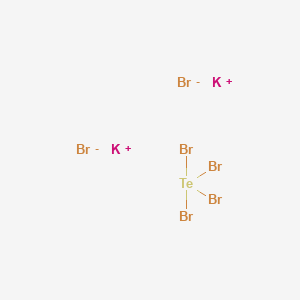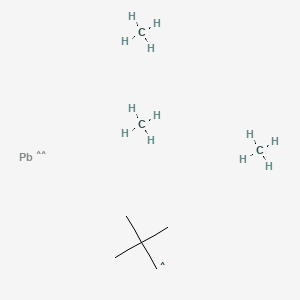
Calcium pimelate
Vue d'ensemble
Description
Calcium pimelate is a calcium salt of pimelic acid, a seven-carbon dicarboxylic acid. It is known for its role as a nucleating agent, particularly in the polymer industry. The compound is often used to enhance the thermal stability and mechanical properties of polymers such as high-density polyethylene and isotactic polypropylene .
Applications De Recherche Scientifique
Calcium pimelate has a wide range of applications in scientific research:
Polymer Industry: Used as a nucleating agent to improve the thermal stability and mechanical properties of polymers such as high-density polyethylene and isotactic polypropylene
Nanocomposites: Incorporated into nanocomposites to enhance their thermal degradation resistance and mechanical properties.
Biomedical Applications: Potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Orientations Futures
Calcium Pimelate has been investigated as an additive for high-density polyethylene (HDPE), and it was found that the presence of a this compound additive increased the activation energy of thermal degradation . This suggests potential future directions in the field of materials science and engineering.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium pimelate can be synthesized through various methods, including:
Meta-decomposition Reaction: This involves the decomposition of pimelic acid in the presence of calcium hydroxide.
Neutralization Reaction: Pimelic acid is neutralized with calcium hydroxide to form this compound.
Physical Compounding: Pimelic acid is compounded with calcium stearate.
Industrial Production Methods: In industrial settings, this compound is often produced by neutralizing pimelic acid with calcium hydroxide. The reaction is typically carried out in an aqueous medium, followed by filtration and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium pimelate primarily undergoes nucleation reactions, where it acts as a nucleating agent to promote the formation of specific crystalline phases in polymers.
Common Reagents and Conditions:
Reagents: Pimelic acid, calcium hydroxide, calcium stearate.
Conditions: Reactions are typically carried out at elevated temperatures to ensure complete reaction and formation of the desired product
Major Products:
Mécanisme D'action
Calcium pimelate exerts its effects primarily through nucleation. It promotes the formation of specific crystalline phases in polymers, such as the β-phase in isotactic polypropylene. This is achieved by providing nucleation sites that facilitate the orderly arrangement of polymer chains, leading to improved mechanical properties and thermal stability .
Comparaison Avec Des Composés Similaires
- Calcium suberate
- Calcium phthalate
- Calcium terephthalate
Comparison: While all these compounds act as nucleating agents, calcium pimelate is particularly effective in promoting the formation of β-crystals in isotactic polypropylene. This makes it unique in enhancing the mechanical properties and thermal stability of the polymer .
This compound stands out due to its ability to induce a high fraction of β-crystals, which significantly improves the impact strength and heat resistance of the polymer .
Propriétés
IUPAC Name |
calcium;heptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4.Ca/c8-6(9)4-2-1-3-5-7(10)11;/h1-5H2,(H,8,9)(H,10,11);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYJXNNLQOTDLW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CCC(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10CaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173088 | |
| Record name | Calcium pimelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19455-79-9 | |
| Record name | Calcium pimelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019455799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium pimelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM PIMELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG44CCG35F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,5,4-EF][1,5]benzodiazepine](/img/structure/B579442.png)












